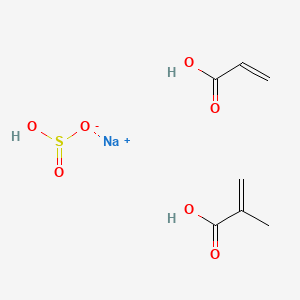
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt involves the polymerization of 2-propenoic acid and 2-methyl-2-propenoic acid in the presence of sodium hydrogen sulfite. The reaction is typically carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, aldehydes, or ketones, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (1:1), sodium salt
- 2-Propenoic acid telomer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid monosodium salt
- 2-Propenoic acid telomer with sodium 4-ethenylbenzenesulfonate and sodium hydrogen sulfite
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt is unique due to its specific combination of monomers and the presence of sodium hydrogen sulfite. This gives it distinct properties and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
91112-49-1 |
|---|---|
Molecular Formula |
C7H11NaO7S |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.Na.H2O3S/c1-3(2)4(5)6;1-2-3(4)5;;1-4(2)3/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);;(H2,1,2,3)/q;;+1;/p-1 |
InChI Key |
SUHCSMKXIHEBFT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)O.C=CC(=O)O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















